G-Protein-Biased D3R Signaling: SK609 Displays ~45-Fold Functional Selectivity Over β-Arrestin-2 Recruitment Compared with Unbiased Agonist Pramipexole
SK609 is a functionally selective, G-protein-biased D3R agonist. In [35S]GTPγS binding assays at human D3R expressed in CHO cells, SK609 exhibited an EC50 of 1.1 ± 0.2 μM for G-protein activation (Emax 74.3 ± 2.3% of dopamine), while its EC50 for β-arrestin-2 recruitment was 14.4 ± 2.7 μM (Emax 57.3 ± 2.5%) [1]. This represents an approximately 13-fold difference in potency and a G-protein bias factor of 4.6 with less than 30% β-arrestin recruitment reported independently [2]. In contrast, the unbiased reference agonist pramipexole activated both G-protein and β-arrestin pathways with comparable potency (EC50 ~2.85 nM for ERK1/2 phosphorylation) and did not demonstrate signaling bias [1]. The Tocris product specification corroborates this, reporting EC50 values of 1.1 μM for G-protein signaling and 50.2 μM for β-arrestin-dependent signaling—a ~45-fold separation . Molecular dynamics simulations further reveal that SK609 induces a distinct conformational state in D3R characterized by a ~30° shift in transmembrane 3 tilt angle in the D3R-Gi complex versus a ~17° shift in the D3R-β-arrestin2 complex, a pattern not observed with pramipexole [3].
| Evidence Dimension | Functional bias: G-protein vs β-arrestin signaling at D3R |
|---|---|
| Target Compound Data | SK609: EC50 G-protein = 1.1 μM (Emax 74.3%); EC50 β-arrestin-2 = 14.4 μM (Emax 57.3%); bias factor = 4.6; Tocris: EC50 G-protein = 1.1 μM, EC50 β-arrestin = 50.2 μM |
| Comparator Or Baseline | Pramipexole: unbiased, EC50 ERK1/2 phosphorylation = 2.85 ± 0.51 nM at D3R, with comparable G-protein and β-arrestin activation |
| Quantified Difference | SK609 shows ~45-fold separation between G-protein and β-arrestin EC50 values (Tocris); pramipexole shows no functional bias between pathways |
| Conditions | [35S]GTPγS binding assay and β-arrestin recruitment assay in CHO-D3R cells; ERK1/2 phosphorylation in CHO-D3R cells; molecular dynamics simulations |
Why This Matters
Procurement decisions for biased GPCR ligand research require demonstrable functional selectivity; SK609 is a validated tool compound for dissecting G-protein-dependent versus β-arrestin-dependent D3R signaling, a capability not provided by unbiased agonists such as pramipexole.
- [1] Xu W, Wang X, Tocker AM, et al. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists. ACS Chem Neurosci. 2017;8(3):486-500. doi:10.1021/acschemneuro.6b00221 (Table 2; Figure 3; pp. 490-494) View Source
- [2] Schneider JS, Marshall CA, Keibel L, et al. A novel dopamine D3R agonist SK609 with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease. Exp Neurol. 2021;335:113514. doi:10.1016/j.expneurol.2020.113514 (p. 4, lines 115-118) View Source
- [3] Nepal B, et al. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor. Int J Mol Sci. 2024;25(19):10470. doi:10.3390/ijms251910470 (Abstract; Section 1) View Source
